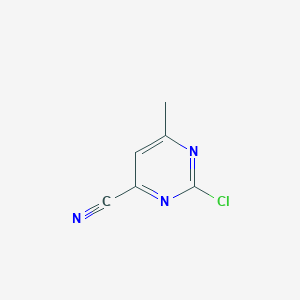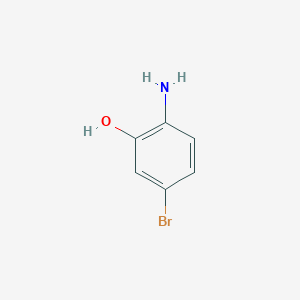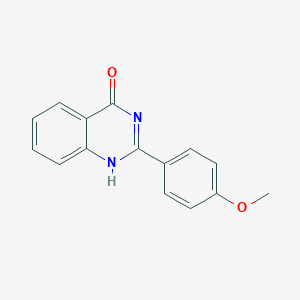![molecular formula C30H26N2O2 B182812 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione CAS No. 4606-77-3](/img/structure/B182812.png)
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione, also known as DMQA, is a synthetic organic compound that has gained significant attention in the field of materials science and biomedical research. DMQA is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for various applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).
Wirkmechanismus
The mechanism of action of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione varies depending on its application. In OLEDs, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent emitter, where it emits light upon excitation by an electrical current. In bioimaging, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent probe, where it emits light upon excitation by a light source. In PDT, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a photosensitizer, where it generates singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit low toxicity and excellent biocompatibility, making it an ideal candidate for biomedical applications. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to be stable under physiological conditions, making it suitable for in vivo applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its excellent photophysical properties, which make it an ideal candidate for various applications such as OLEDs, bioimaging, and PDT. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione exhibits low toxicity and excellent biocompatibility, making it suitable for biomedical applications. However, one of the limitations of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to explore the potential applications of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione in other fields such as optoelectronics and catalysis. Furthermore, the development of new derivatives of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione with improved properties may lead to the discovery of new applications and potential therapeutic agents.
Synthesemethoden
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with anthracene-9,10-dione in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain the pure 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of OLEDs, where 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit high efficiency and stability as an emitter material. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been used as a fluorescent probe for bioimaging applications, owing to its high quantum yield and excellent photostability. Furthermore, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has shown great potential as a photosensitizer in PDT, where it can generate singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Eigenschaften
CAS-Nummer |
4606-77-3 |
|---|---|
Produktname |
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione |
Molekularformel |
C30H26N2O2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,4-bis(2,3-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-13-23(19(17)3)31-25-15-16-26(32-24-14-8-10-18(2)20(24)4)28-27(25)29(33)21-11-5-6-12-22(21)30(28)34/h5-16,31-32H,1-4H3 |
InChI-Schlüssel |
VFICXHXHYCLJQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)








![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
